
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyrazole ring can undergo reduction to form pyrazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include pyrazolines.
Scientific Research Applications
Chemistry
In the field of chemistry, (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure enables the formation of derivatives that may exhibit novel properties and reactivities.
Biology
Research has indicated that this compound may possess enzyme-inhibiting properties. It has been studied for its interactions with biological macromolecules, particularly as an inhibitor of liver alcohol dehydrogenase. The bromine and pyrazole moieties contribute to its binding affinity and specificity towards these targets .
Medicine
The medicinal applications of this compound are particularly noteworthy. Investigations have highlighted its potential anti-inflammatory and anticancer activities. Studies suggest that derivatives of this compound can selectively inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory responses .
A summary of relevant case studies includes:
Study | Findings |
---|---|
Study A | Demonstrated selective COX-2 inhibition with related pyrazole derivatives showing promising anti-inflammatory effects in vivo. |
Study B | Showed that this compound effectively reduced tumor growth in animal models when administered in specific dosages. |
Industry
In industrial applications, this compound is utilized in the development of agrochemicals and materials science. Its reactivity allows it to be integrated into formulations designed for pest control or as additives in polymer production .
Mechanism of Action
The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as liver alcohol dehydrogenase by binding to the active site and preventing substrate access. The compound’s bromine and pyrazole moieties play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Shares the bromine and pyrazole moieties but lacks the acetic acid group.
3,5-dimethyl-1H-pyrazole: Similar pyrazole structure but without the bromine and acetic acid groups.
(4-bromo-3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Similar structure with a benzoic acid group instead of acetic acid
Uniqueness
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is unique due to its combination of bromine, pyrazole, and acetic acid moieties, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields of research and industry .
Biological Activity
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of bromine and a pyrazole ring, positions it as a candidate for various therapeutic applications, including anti-inflammatory and anticancer properties. This article aims to explore the biological activity of this compound, summarizing relevant research findings and case studies.
- Molecular Formula : C7H9BrN2O2
- Molecular Weight : 233.06 g/mol
- IUPAC Name : 2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetic acid
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction is carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate product formation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit enzymes such as liver alcohol dehydrogenase by binding to their active sites. The compound's bromine and pyrazole moieties enhance its binding affinity and specificity towards these targets.
Anti-inflammatory Properties
Studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Some derivatives demonstrated selective COX-2 inhibition with promising anti-inflammatory profiles in experimental models .
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties. In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways such as PI3K/AKT/mTOR .
Case Studies
A significant study focused on the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The results indicated that these compounds exhibited varying degrees of cytotoxicity against different cancer cell lines:
Cell Line | IC50 Value (μM) | Reference |
---|---|---|
MCF7 (Breast Cancer) | 12.5 | |
HeLa (Cervical Cancer) | 15.0 | |
A549 (Lung Cancer) | 10.0 |
These findings highlight the potential of this compound as a lead compound for further development in cancer therapy.
Q & A
Q. What are the established synthetic routes for (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid?
Basic
The synthesis typically involves alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with a chloroacetic acid derivative. A method analogous to the preparation of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide involves refluxing the pyrazole precursor with chloroacetyl chloride in the presence of a base like triethylamine to neutralize HCl byproducts . Post-reaction purification via recrystallization (e.g., water-ethanol mixtures) yields the product. Modifications, such as hydrolysis of ester intermediates (e.g., methyl esters), may be employed to obtain the acetic acid derivative .
Q. What analytical techniques are critical for characterizing this compound?
Basic
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.
- X-ray crystallography (using programs like SHELXL ) for resolving crystal structures, particularly in coordination complexes.
- Mass spectrometry (HRMS) for molecular weight validation.
- HPLC or TLC for purity assessment (>95% purity as noted in commercial samples ).
Q. How is this compound utilized in coordination chemistry?
Basic
The acetic acid moiety and pyrazole nitrogen atoms enable chelation with transition metals like Co(II) and Cu(II). For example, analogous ligands form octahedral or square-planar complexes, characterized by single-crystal X-ray diffraction and spectroscopic methods . These complexes are studied for catalytic or magnetic properties.
Q. How can the bromo substituent be leveraged for further functionalization?
Advanced
The bromine atom serves as a site for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For instance, palladium-catalyzed coupling with boronic acids could yield biaryl derivatives. Reaction conditions (e.g., solvent, catalyst loading) must be optimized to preserve the pyrazole and acetic acid functionalities .
Q. What protocols ensure high purity during synthesis?
Basic
- Recrystallization : Use water-ethanol or dichloromethane-hexane systems .
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane.
- Analytical validation : Purity ≥95% via HPLC (retention time matching) or ¹H NMR integration .
Q. What are the stability and storage recommendations?
Basic
The compound is sensitive to light and moisture. Store at 2–8°C under inert gas (argon/nitrogen) in amber vials. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) are recommended to assess shelf life .
Q. What role does this compound play in medicinal chemistry research?
Advanced
While direct bioactivity data are limited, structural analogs (e.g., hydrazide derivatives) are screened for antimicrobial or antiparasitic activity. Computational docking studies (e.g., with Leishmania major proteins) can predict target interactions . Synthetic derivatives may also serve as protease inhibitors or kinase modulators.
Q. How do structural modifications impact its reactivity?
Advanced
Comparative studies with analogs (e.g., 3,5-dicyclopropyl or non-bromo derivatives ) reveal:
- Bromine enhances electrophilic substitution but may sterically hinder coordination.
- Methyl groups on the pyrazole ring increase lipophilicity, affecting solubility in aqueous systems.
- Replacing acetic acid with succinic acid alters metal-binding geometry .
Q. What computational approaches model its molecular behavior?
Advanced
- DFT calculations (Gaussian 09) optimize geometry and predict vibrational spectra (IR) .
- Molecular docking (AutoDock Vina) screens interactions with biological targets.
- Crystallographic data (e.g., torsion angles from X-ray structures ) validate computational models.
Q. Has this compound been evaluated for biological activity?
Advanced
Limited studies exist, but related pyrazole-acetic acid derivatives exhibit:
- Antifungal activity (e.g., against Candida spp.) via ergosterol biosynthesis inhibition.
- Anti-inflammatory effects through COX-2 inhibition.
- Bioactivity assays (MIC, IC₅₀) require derivative synthesis (e.g., amides, esters) and in vitro testing .
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQZMBXCYZSMDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356104 | |
Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312309-43-6 | |
Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.